molecular formula C19H15I2N3O2 B11565397 N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)

N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)

Cat. No.: B11565397
M. Wt: 571.1 g/mol
InChI Key: KMLJJZRQYUBGGV-AUEPDCJTSA-N
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Description

N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide typically involves the condensation of 4-hydroxy-3,5-diiodobenzaldehyde with 2-(naphthalen-1-ylamino)acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like thiols or amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would yield an amine .

Scientific Research Applications

N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazide derivatives and aromatic aldehyde derivatives. Examples include:

Uniqueness

The iodine atoms can participate in unique substitution reactions and may also enhance the compound’s biological activity .

Properties

Molecular Formula

C19H15I2N3O2

Molecular Weight

571.1 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C19H15I2N3O2/c20-15-8-12(9-16(21)19(15)26)10-23-24-18(25)11-22-17-7-3-5-13-4-1-2-6-14(13)17/h1-10,22,26H,11H2,(H,24,25)/b23-10+

InChI Key

KMLJJZRQYUBGGV-AUEPDCJTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC(=C(C(=C3)I)O)I

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC(=C(C(=C3)I)O)I

Origin of Product

United States

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